5-chloro-1H-indole-7-carboxylic acid
CAS No.: 875305-81-0
Cat. No.: VC2856884
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875305-81-0 |
---|---|
Molecular Formula | C9H6ClNO2 |
Molecular Weight | 195.6 g/mol |
IUPAC Name | 5-chloro-1H-indole-7-carboxylic acid |
Standard InChI | InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) |
Standard InChI Key | NQDMTJYCOYPTOZ-UHFFFAOYSA-N |
SMILES | C1=CNC2=C(C=C(C=C21)Cl)C(=O)O |
Canonical SMILES | C1=CNC2=C(C=C(C=C21)Cl)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Structure
The compound consists of an indole core (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). The chlorine atom is positioned at the 5th carbon of the indole ring, while the carboxylic acid group (-COOH) is attached to the 7th carbon. This arrangement confers distinct reactivity and biological interactions .
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₆ClNO₂ | |
Molecular Weight | 195.6 g/mol | |
Density | 1.5 ± 0.1 g/cm³ | |
Boiling Point | 440.6 ± 25.0 °C (760 mmHg) | |
Flash Point | 220.2 ± 23.2 °C | |
LogP (Partition Coefficient) | 3.02 |
Key Functional Groups
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Indole Core: Enables π-π stacking and hydrogen bonding with biological targets.
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Chlorine Atom: Enhances electrophilicity and modifies electronic properties for receptor binding.
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Carboxylic Acid Group: Facilitates solubility, ionization, and interactions with enzymes or proteins .
Synthesis and Preparation
Synthetic Routes
The synthesis of 5-chloro-1H-indole-7-carboxylic acid typically involves two steps: chlorination and carboxylation.
Leimgruber–Batcho Indole Synthesis
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Formation of the Indole Ring: Condensation of a ketone with a 2-aminonitrile using a base (e.g., sodium hydride) generates the indole core.
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Selective Chlorination: Electrophilic substitution at the 5-position using chlorinating agents (e.g., Cl₂ or N-chlorosuccinimide).
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Carboxylation: Introduction of the carboxylic acid group via oxidation or coupling reactions .
Alternative Methods
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Patent US9006454B2: Describes the use of triphenylphosphine and ethanol to activate the carboxylic acid group for further functionalization .
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Patent EP2565191A1: Involves coupling reactions to form amide derivatives for EP4 receptor antagonists .
Biological Activities and Mechanisms
Antimicrobial Properties
5-Chloro-1H-indole-7-carboxylic acid exhibits broad-spectrum antimicrobial activity, targeting bacterial and fungal pathogens. The chlorine substituent enhances membrane disruption, while the carboxylic acid group facilitates protonation-dependent uptake into microbial cells .
Antiproliferative Effects
Derivatives of this compound have shown potent antiproliferative activity against cancer cell lines, with GI₅₀ values as low as 29 nM. These effects are attributed to:
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Receptor Binding: Interactions with kinases, G-protein coupled receptors (GPCRs), and enzymes (e.g., dihydroorotate dehydrogenase) .
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Apoptosis Induction: Activation of pro-apoptotic pathways via mitochondrial membrane potential disruption .
Lipid Modulation
As noted in patent EP2565191A1, this compound serves as a scaffold for developing EP4 receptor antagonists, which are used to treat chronic renal failure and diabetic nephropathy. EP4 receptor antagonism reduces inflammation and fibrosis in renal tissues .
Applications in Drug Development
Dihydroorotate Dehydrogenase Inhibitors
In US9006454B2, 5-chloro-1H-indole-7-carboxylic acid is a key intermediate in synthesizing inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis. These inhibitors are investigated for immunosuppressive and antiviral therapies .
EP4 Receptor Antagonists
The compound is central to developing EP4 antagonists, which block prostaglandin E2 (PGE2) signaling. This class of drugs is critical for managing:
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Chronic Kidney Disease: Reduces proteinuria and glomerular damage.
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Diabetic Nephropathy: Inhibits fibrotic pathways in renal tissues .
Derivatives in Medicinal Chemistry
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